molecular formula C25H30N4O B3810553 3-phenyl-N-({1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)propanamide

3-phenyl-N-({1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)propanamide

Cat. No. B3810553
M. Wt: 402.5 g/mol
InChI Key: OAVFQBUNNXJICK-UHFFFAOYSA-N
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Description

“3-phenyl-N-({1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)propanamide” is a complex organic compound. It contains a pyrazole ring, which is a type of azole with a five-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known to be a class of compounds that have a wide range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including a pyrazole ring, a phenyl group, a piperidine ring, and a propanamide group. The exact structure would need to be determined through techniques such as X-ray crystallography .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. For example, pyrazoles are associated with certain hazard statements such as H302 (harmful if swallowed), H311 (toxic in contact with skin), H315 (causes skin irritation), H318 (causes serious eye damage), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), H372 (causes damage to organs through prolonged or repeated exposure), and H412 (harmful to aquatic life with long lasting effects) .

Future Directions

The future research directions for this compound would likely involve further exploration of its synthesis, properties, and potential biological activities. Given the wide range of activities exhibited by pyrazole derivatives , “3-phenyl-N-({1-[4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)propanamide” could be a promising candidate for further study in medicinal chemistry.

properties

IUPAC Name

3-phenyl-N-[[1-[(4-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O/c30-25(14-11-21-6-2-1-3-7-21)26-18-23-8-4-16-28(20-23)19-22-9-12-24(13-10-22)29-17-5-15-27-29/h1-3,5-7,9-10,12-13,15,17,23H,4,8,11,14,16,18-20H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVFQBUNNXJICK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)N3C=CC=N3)CNC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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